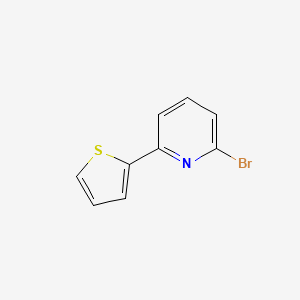
(R)-5-Hexadecanolide
Overview
Description
®-5-Hexadecanolide is a lactone, a cyclic ester, with the molecular formula C₁₆H₃₀O₂. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its pleasant odor, which makes it a valuable ingredient in the fragrance industry. It is also found in various natural sources, including some plants and animal secretions.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-5-Hexadecanolide can be synthesized through several methods. One common method involves the Baeyer-Villiger oxidation of 5-hexadecanone using peracids like peracetic acid or m-chloroperbenzoic acid. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Another method involves the lactonization of 5-hydroxyhexadecanoic acid. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually performed under reflux conditions in an organic solvent like toluene.
Industrial Production Methods: In industrial settings, ®-5-Hexadecanolide is often produced through the biotransformation of fatty acids using microbial enzymes. This method is advantageous due to its high selectivity and environmentally friendly nature. Microorganisms such as fungi and bacteria are employed to catalyze the lactonization of long-chain hydroxy acids to produce ®-5-Hexadecanolide.
Chemical Reactions Analysis
Types of Reactions: ®-5-Hexadecanolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexadecanoic acid.
Reduction: Reduction of ®-5-Hexadecanolide can yield 5-hexadecanol.
Substitution: It can undergo nucleophilic substitution reactions where the lactone ring is opened by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia or ethanol can be used under basic conditions.
Major Products:
Oxidation: Hexadecanoic acid.
Reduction: 5-Hexadecanol.
Substitution: Corresponding amides or esters, depending on the nucleophile used.
Scientific Research Applications
®-5-Hexadecanolide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a pheromone in some insect species, making it useful in studies of insect behavior and communication.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is widely used in the fragrance industry due to its pleasant odor. It is also used as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of ®-5-Hexadecanolide varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors in the olfactory system of insects, triggering behavioral responses. In drug delivery, it forms stable complexes with drugs, enhancing their solubility and bioavailability.
Comparison with Similar Compounds
(S)-5-Hexadecanolide: The enantiomer of ®-5-Hexadecanolide, which has similar chemical properties but different biological activities.
5-Decanolide: A smaller lactone with a similar structure but different odor and applications.
5-Dodecanolide: Another lactone with a similar structure but different chain length and properties.
Uniqueness: ®-5-Hexadecanolide is unique due to its specific chiral configuration, which imparts distinct biological activities and olfactory properties. Its ability to act as a pheromone and its pleasant odor make it particularly valuable in the fragrance and pest control industries.
Properties
IUPAC Name |
(6R)-6-undecyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16(17)18-15/h15H,2-14H2,1H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJKQSSFLIFELJ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H]1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59812-96-3 | |
| Record name | delta-Palmitolactone, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059812963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .DELTA.-PALMITOLACTONE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLX2RFQ9UW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1609712.png)
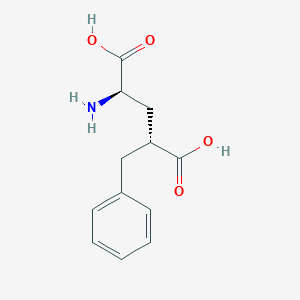

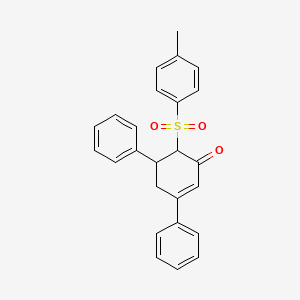
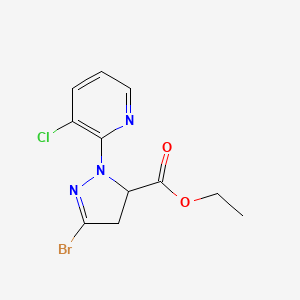
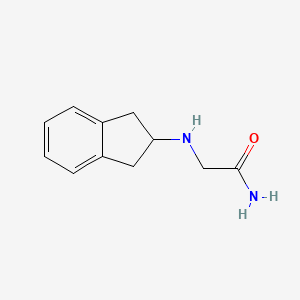

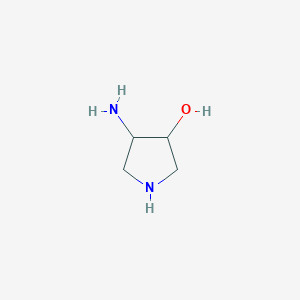
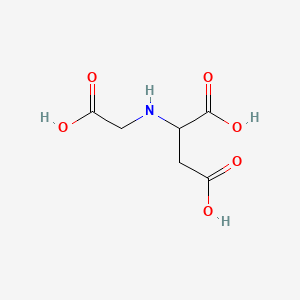
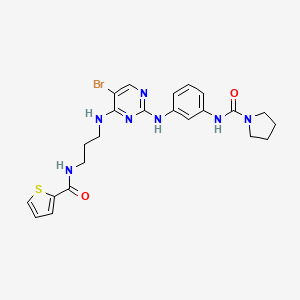
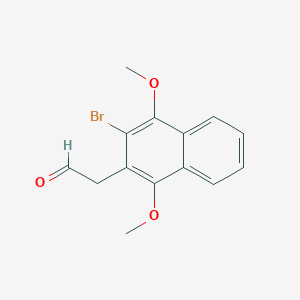
![2-chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B1609729.png)
